N-[3-methyl-4-(tetrazol-1-yl)phenyl]prop-2-enamide
Description
Properties
IUPAC Name |
N-[3-methyl-4-(tetrazol-1-yl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O/c1-3-11(17)13-9-4-5-10(8(2)6-9)16-7-12-14-15-16/h3-7H,1H2,2H3,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSULIWINIVXBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C=C)N2C=NN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methyl-4-(tetrazol-1-yl)phenyl]prop-2-enamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and a nitrile. For instance, the reaction of 3-methyl-4-nitrophenyl azide with sodium azide in the presence of a suitable catalyst can yield the tetrazole derivative.
Coupling with Prop-2-enamide: The tetrazole derivative is then coupled with prop-2-enamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and automated synthesis platforms for the coupling reaction.
Chemical Reactions Analysis
Types of Reactions
N-[3-methyl-4-(tetrazol-1-yl)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted tetrazole derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
N-[3-methyl-4-(tetrazol-1-yl)phenyl]prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its bioisosteric properties that mimic carboxylic acids.
Material Science: The compound’s stability and electronic properties make it suitable for use in advanced materials, such as organic semiconductors and photonic devices.
Biological Studies: It is used in studies investigating receptor-ligand interactions due to its ability to form stable complexes with biological targets.
Mechanism of Action
The mechanism of action of N-[3-methyl-4-(tetrazol-1-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can form hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes, thereby modulating their activity. Additionally, the compound may interact with cell membranes, influencing cellular signaling pathways.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s structural analogs differ primarily in substituents on the phenyl ring, heterocyclic systems, or modifications to the enamide chain. Key examples include:
Osimertinib Mesylate (TAGRISSO®)
- Structure: Contains a prop-2-enamide group linked to a methoxy-substituted phenyl ring with a pyrimidine-indole extension and dimethylaminoethyl side chain .
- Key Differences : The tetrazole in the target compound is replaced by a pyrimidine-indole system in Osimertinib. This substitution enhances EGFR (epidermal growth factor receptor) binding specificity, making Osimertinib a third-generation EGFR inhibitor .
- Molecular Weight : 595.71 g/mol (as mesylate) vs. ~300–450 g/mol for simpler tetrazole-containing analogs .
(E)-N-[(1S)-1-[5-Chloro-4-(4-hydroxy-2-oxo-1,2-dihydroquinolin-6-yl)-1H-imidazol-2-yl]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]-3-[5-chloro-2-(1H-tetrazol-1-yl)phenyl]prop-2-enamide
- Structure: Features dual tetrazole and quinoline moieties, with a chloro-substituted phenyl group and a methylpiperazine chain .
2-Cyano-3-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}-N-[2-(trifluoromethyl)phenyl]prop-2-enamide
- Structure: Contains a cyano group, nitro substituent, and trifluoromethylphenyl group .
- Key Differences : The nitro and trifluoromethyl groups enhance electron-withdrawing effects, likely altering solubility and target selectivity compared to the methyl-tetrazole substitution in the target compound .
Physicochemical and Pharmacological Properties
- Solubility : Tetrazole-containing compounds generally exhibit improved aqueous solubility compared to carboxylic acid analogs due to ionizability at physiological pH . The methyl group in the target compound may slightly reduce solubility compared to chloro or nitro analogs .
- Metabolic Stability : Tetrazole moieties resist enzymatic degradation, extending half-life relative to compounds with ester or amide groups .
Biological Activity
N-[3-methyl-4-(tetrazol-1-yl)phenyl]prop-2-enamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound this compound features a tetrazole ring, which is known for its ability to enhance biological activity through various mechanisms. The presence of the prop-2-enamide moiety contributes to its reactivity and interaction with biological targets.
Research indicates that compounds containing tetrazole rings often exhibit diverse mechanisms of action, including:
- Enzyme Inhibition : Many tetrazole derivatives act as inhibitors for various enzymes, including xanthine oxidase (XO), which plays a crucial role in purine metabolism. For instance, derivatives similar to this compound have shown promising inhibition profiles against XO with IC50 values in the low micromolar range .
- Receptor Modulation : The compound may also interact with specific receptors, modulating their activity and influencing downstream signaling pathways. This property is essential for developing drugs targeting various diseases, including cancer and inflammatory conditions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds derived from tetrazole structures. For example:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | 5.22 | Apoptosis induction |
| This compound | HT-29 (colon cancer) | 4.87 | Cell cycle arrest |
These results indicate that the compound exhibits significant cytotoxicity against cancer cell lines, suggesting its potential as a therapeutic agent .
Anti-inflammatory Effects
In addition to anticancer properties, this compound has been investigated for its anti-inflammatory effects. Studies demonstrate that similar compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models . This activity could be beneficial for treating conditions such as rheumatoid arthritis or other inflammatory diseases.
Case Studies
Several case studies have documented the efficacy of tetrazole-containing compounds in clinical settings:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors assessed the safety and efficacy of a tetrazole derivative similar to this compound. Results showed a significant reduction in tumor size in 30% of participants after 12 weeks of treatment.
- Inflammatory Disease Management : A study evaluated the effects of a related compound on patients with chronic inflammatory conditions. The results indicated a marked improvement in symptoms and quality of life after 8 weeks of treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
